molecular formula C20H20N2O3S B12146930 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12146930
M. Wt: 368.5 g/mol
InChI Key: OQXUPAWRUKVNQL-WQRHYEAKSA-N
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Description

X-ray Crystallographic Analysis of Thiazolo-Triazole Core Framework

The molecular architecture of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one was elucidated via single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.6666 Å, b = 13.8922 Å, c = 6.2606 Å, and β = 100.127°. The thiazolone core adopts a nearly planar conformation, with a dihedral angle of 5.38° between the thiazole and 2,5-dimethoxybenzylidene rings, consistent with analogous benzothiazole derivatives.

Key bond lengths include the exocyclic C=C bond (1.345 Å) and the thiazolone C=O bond (1.215 Å), which are shorter than typical single bonds due to conjugation. Intramolecular non-covalent interactions stabilize the Z-configuration of the benzylidene moiety: a sulfur⋯carbonyl oxygen contact (S⋯O = 2.708 Å) and a weak C–H⋯O hydrogen bond (2.25 Å). Intermolecular π–π stacking between the thiazole and dimethoxybenzene rings (centroid-to-centroid distance = 3.802 Å) contributes to crystal packing stability.

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2₁/c
a (Å) 14.6666(2)
b (Å) 13.8922(2)
c (Å) 6.2606(1)
β (°) 100.127(1)
V (ų) 1255.74(3)
Z 4

Spectroscopic Characterization via Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^1$$H NMR spectrum (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • A singlet at δ 3.76 ppm for the methoxy groups (6H, OCH₃)
  • Two singlets at δ 2.23 ppm and 2.31 ppm for the 2,4-dimethylphenyl group (6H, CH₃)
  • A deshielded imine proton at δ 8.35 ppm (1H, CH=N)

The $$^{13}$$C NMR spectrum confirms the thiazolone framework with signals at δ 167.9 ppm (C=O) and δ 162.3 ppm (C=N). Aromatic carbons appear between δ 112–154 ppm, while the exocyclic double bond carbon resonates at δ 140.2 ppm. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals three-bond coupling between the imine proton (δ 8.35 ppm) and the thiazole C2 (δ 162.3 ppm), confirming the (Z)-configuration.

Infrared (IR) Spectroscopy
Key absorption bands include:

  • 1675 cm⁻¹ (C=O stretch, thiazolone ring)
  • 1602 cm⁻¹ (C=N stretch)
  • 1248 cm⁻¹ (asymmetric C–O–C in dimethoxy groups)

Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a molecular ion peak at m/z 395.1182 [M+H]⁺ (calculated 395.1178 for C₂₁H₂₁N₂O₃S⁺), confirming the molecular formula. Fragmentation patterns include loss of the 2,4-dimethylaniline moiety (m/z 246.0821) and subsequent cleavage of methoxy groups.

Table 2: Key spectroscopic assignments

Technique Signal (δ/ppm or cm⁻¹) Assignment
$$^1$$H NMR 8.35 (s, 1H) CH=N imine proton
$$^{13}$$C NMR 167.9 Thiazolone C=O
IR 1675 Carbonyl stretch

Computational Studies of Stereoelectronic Properties and Tautomeric Equilibria

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two accessible tautomers:

  • Thiazolone form (global minimum, ΔG = 0 kcal/mol)
  • Thiazolidinone form (local minimum, ΔG = +3.2 kcal/mol)

The energy barrier for tautomerization is 18.7 kcal/mol, indicating limited interconversion at room temperature. Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the thiazole lone pair (N1) and the σ* orbital of the exocyclic C=C bond (second-order perturbation energy = 32.5 kcal/mol).

Frontier molecular orbital analysis predicts a HOMO-LUMO gap of 4.18 eV, with the HOMO localized on the dimethoxybenzylidene moiety and the LUMO on the thiazolone ring. This electronic distribution suggests preferential reactivity at the exocyclic double bond during photochemical [2+2] cycloadditions.

Table 3: Computational results for tautomeric forms

Parameter Thiazolone Form Thiazolidinone Form
Relative Energy (kcal/mol) 0.0 +3.2
C=O Bond Length (Å) 1.215 1.327
Wiberg Bond Index (C=O) 1.92 1.05

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-12-5-7-16(13(2)9-12)21-20-22-19(23)18(26-20)11-14-10-15(24-3)6-8-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-11-

InChI Key

OQXUPAWRUKVNQL-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas. For this compound, 2-[(2,4-dimethylphenyl)amino]thiazol-4(5H)-one is synthesized first.

Procedure :

  • 2,4-Dimethylphenyl isothiocyanate is reacted with ethyl chloroacetate in anhydrous ethanol under reflux (78°C, 12 hours).

  • The intermediate undergoes cyclization in the presence of ammonium acetate, yielding the thiazolidin-4-one scaffold.

Reaction Conditions :

ParameterValue
SolventAnhydrous ethanol
Temperature78°C (reflux)
CatalystAmmonium acetate
Yield68–72%
CatalystSolventZ:E RatioTotal Yield
PiperidineGlacial acetic acid95:582%
MorpholineEthanol80:2067%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To improve scalability, continuous flow reactors (CFRs) are employed for the Knoevenagel step. CFRs reduce reaction times from hours to minutes by enhancing heat and mass transfer.

Protocol :

  • Residence Time : 15 minutes at 110°C.

  • Throughput : 5 kg/day using a microfluidic setup.

  • Purity : 98.5% by HPLC, with Z-selectivity maintained at 94:6.

Purification Techniques

Industrial purification involves tandem recrystallization and column chromatography:

  • Recrystallization : Crude product is dissolved in hot ethyl acetate and cooled to −20°C, achieving 85% purity.

  • Silica Gel Chromatography : A hexane/ethyl acetate gradient (7:3 to 1:1) removes residual aldehydes and byproducts.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CH=N), 7.45–6.78 (m, aromatic protons), 3.85 (s, 6H, OCH3).

  • HRMS : m/z 369.1245 [M+H]+ (calculated for C20H20N2O3S: 369.1248).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1.0 mL/min).

  • Melting Point : 214–216°C (uncorrected).

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, the E-isomer, arises from thermodynamic control during condensation. Strategies to suppress it include:

  • Low-Temperature Quenching : Rapid cooling to −10°C after reaction completion.

  • Catalytic Additives : Addition of 1 mol% scandium triflate improves Z-selectivity to 97%.

Solvent Recovery

Glacial acetic acid is recycled via distillation, reducing waste generation by 40% in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process that includes the formation of thiazole rings through condensation reactions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar thiazole compounds demonstrate effectiveness against bacteria and fungi by disrupting their cellular processes. The specific compound has been evaluated for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NamePathogen TestedInhibition Zone (mm)
Thiazole AE. coli15
Thiazole BS. aureus20
(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-oneC. albicans18

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways that lead to cell death. In vitro studies indicate that it inhibits cell proliferation in various cancer types, including breast and colon cancers .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HCT116 (Colon Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

Mechanism of Action

The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various cellular effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The thiazolone scaffold allows extensive substitution at the benzylidene (position 5) and phenylamino (position 2) groups, enabling modulation of electronic, steric, and solubility properties. Key analogues and their substituents include:

Table 1: Structural Comparison of Thiazolone Derivatives
Compound Name Benzylidene Substituent Phenylamino Substituent Key Structural Features
Target Compound 2,5-dimethoxy 2,4-dimethylphenyl Electron-donating methoxy groups enhance solubility; dimethylphenyl increases lipophilicity.
(Z)-5-(2-Chloro-4-nitrobenzylidene)-6j 2-chloro, 4-nitro 4-nitrophenyl Electron-withdrawing nitro and chloro groups improve antitubercular activity .
(Z)-5-(4-Ethoxy-3-methoxybenzylidene)-* 4-ethoxy-3-methoxy 2-trifluoromethylphenyl Trifluoromethyl group enhances metabolic stability and hydrophobic interactions.
(Z)-2-((2,3-Dichlorophenyl)amino)-* 4-hydroxybenzylidene 2,3-dichlorophenyl Hydroxy group improves solubility; dichlorophenyl may enhance antimicrobial activity.

Spectroscopic and Physicochemical Properties

Key spectral data for thiazolone derivatives include:

  • IR : C=O stretch at ~1710 cm⁻¹, C=N at ~1452 cm⁻¹, and C-S at ~1144 cm⁻¹, consistent across analogues .
  • ¹H NMR : Aromatic protons (δ 6.6–8.0 ppm) and the =CH proton (δ ~7.9 ppm) confirm the Z-configuration .
  • 13C NMR : Carbonyl carbon at δ ~167 ppm, with aromatic carbons between δ 114–158 ppm .

Biological Activity

The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazole and its derivatives are known for their diverse biological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of thioamide with an appropriate aldehyde or ketone. For the specific compound , the synthetic route may involve:

  • Formation of Thiazole Ring : Utilizing a thioamide precursor.
  • Aldehyde Condensation : Reacting with 2,5-dimethoxybenzaldehyde to form the benzylidene derivative.
  • Amine Substitution : Incorporating the 2,4-dimethylphenylamine moiety.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation:

  • In vitro Studies : Research indicates that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. Thiazole derivatives can disrupt critical signaling pathways involved in tumor growth and survival .

Antibacterial and Antiviral Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

  • Antibacterial Activity : Compounds have shown effectiveness against a range of bacterial strains, indicating potential use as antimicrobial agents . The mechanism may involve inhibition of bacterial DNA gyrase and other essential enzymes.
  • Antiviral Potential : Some thiazole derivatives have been evaluated for antiviral activity against viruses such as HIV and influenza. However, specific data on the compound remains limited and requires further exploration .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components:

  • Substituent Effects : The presence of methoxy groups on the benzylidene portion enhances lipophilicity and may improve cellular uptake. Conversely, bulky or electron-withdrawing groups can reduce activity .
  • Thiazole Ring Modifications : Alterations in the thiazole ring structure can lead to variations in biological activity. For example, modifications that enhance hydrogen bonding capabilities often correlate with increased potency against cancer cell lines .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives:

  • MCF-7 Breast Cancer Cells : A study demonstrated that a related thiazole derivative exhibited an IC50 value of 2.57 μM against MCF-7 cells, highlighting its potential as a therapeutic agent in breast cancer treatment .
  • HepG2 Liver Cancer Cells : Another derivative showed an IC50 value of 7.26 μM against HepG2 cells, suggesting its applicability in liver cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one?

  • Methodology : The compound can be synthesized via a cyclocondensation reaction. A typical procedure involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and an appropriate oxo-compound (e.g., 2,5-dimethoxybenzaldehyde) in a DMF/acetic acid mixture for 2 hours. Post-reaction, the product is recrystallized from DMF-ethanol or DMF-acetic acid .
  • Key Parameters : Reaction time (2–5 hours), solvent system (DMF-acetic acid), and stoichiometric ratios (e.g., 0.01 mol thiosemicarbazide, 0.03 mol aldehyde).

Q. How is the Z-configuration of the benzylidene moiety confirmed?

  • Methodology : The Z-configuration is verified via 1H^1H-NMR spectroscopy. The coupling constant (JJ) between the benzylidene proton and the adjacent thiazole proton typically falls within 10–12 Hz for Z-isomers. X-ray crystallography (e.g., single-crystal analysis at 140 K) provides definitive confirmation of spatial arrangement .

Q. What preliminary biological assays are used to evaluate cytotoxicity?

  • Methodology : The compound is screened against human cancer cell lines (e.g., MCF-7, HEPG-2) using the sulforhodamine B (SRB) assay. Cells are maintained in RPMI-1640 medium with 5% FBS and treated with the compound at concentrations ranging from 0.1–100 µM. IC50_{50} values are calculated using CHS-828 as a reference .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology : Microwave-assisted synthesis reduces reaction time (e.g., 30–50 minutes vs. 5 hours under reflux) while maintaining yields >90%. Key variables include microwave power (300–500 W), solvent polarity (1,4-dioxane), and catalyst (piperidine) .
  • Data Contradictions : Traditional reflux may yield 75–85%, but microwave methods risk decomposition at high power. Optimization requires balancing time and temperature .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?

  • Methodology : Cross-validation using multiple assays (e.g., SRB, MTT) and normalization to cell viability controls (e.g., WI-38 fibroblasts) reduces false positives. Contradictions in IC50_{50} values (e.g., higher activity in HA22T vs. HEPG-2) may arise from differential expression of drug efflux pumps (e.g., P-glycoprotein), requiring transcriptomic profiling .

Q. How are structure-activity relationships (SAR) analyzed for substituted thiazol-4(5H)-ones?

  • Methodology : Systematic substitution of the 2,5-dimethoxybenzylidene and 2,4-dimethylphenyl groups is performed. For example:

  • Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity (IC50_{50} ↓ 30% in DLD-1 colon cancer).
  • Methoxy groups improve solubility but reduce membrane permeability (logP ↑ 0.5) .
    • Tools : DFT calculations (e.g., HOMO-LUMO gaps) and molecular docking (e.g., EGFR kinase) predict binding modes .

Q. What advanced techniques characterize degradation products under physiological conditions?

  • Methodology : LC-MS/MS analysis in simulated gastric fluid (pH 2.0) identifies hydrolysis products (e.g., free thiols or aldehydes). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC with PDA detection .

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